Dovitinib lactate

Descripción

Propiedades

IUPAC Name |

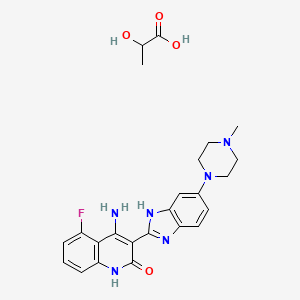

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDKBOBHHFLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692737-80-7 | |

| Record name | Dovitinib lactate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOVITINIB LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dovitinib lactate mechanism of action in hepatocellular carcinoma

An In-depth Technical Guide to the Mechanism of Action of Dovitinib Lactate in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular Carcinoma (HCC) remains a significant challenge in oncology, with limited effective systemic therapies. While Sorafenib, a multi-kinase inhibitor, was a standard of care, its modest survival benefit and the eventual development of resistance necessitate novel therapeutic strategies. Dovitinib (TKI258) lactate, a potent oral small-molecule inhibitor, has been investigated for its multi-targeted approach to overcoming these challenges. This technical guide provides a comprehensive overview of Dovitinib's mechanism of action in HCC, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key molecular pathways. Dovitinib exerts its anti-tumor effects through a dual mechanism: potent inhibition of pro-angiogenic pathways by targeting endothelial cells and direct induction of apoptosis in tumor cells via a novel signaling cascade involving SHP-1 and STAT3.

Core Mechanism of Action: A Multi-Pronged Attack

Dovitinib is a receptor tyrosine kinase (RTK) inhibitor targeting several pathways implicated in HCC pathogenesis, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFR-β).[1][2][3] Its mechanism is multifaceted, involving both indirect anti-angiogenic effects and direct pro-apoptotic actions on HCC cells.

Inhibition of Pro-Angiogenic Receptor Tyrosine Kinases

A primary mechanism of Dovitinib is the disruption of tumor neovascularization. HCC is a hypervascular tumor, relying heavily on angiogenesis for growth and metastasis.[4] Dovitinib preferentially targets key RTKs on endothelial cells.[1][5]

-

VEGFR Inhibition: By blocking VEGFRs, Dovitinib inhibits the primary signaling pathway for angiogenesis, preventing the proliferation and migration of endothelial cells stimulated by VEGF.[2][6]

-

PDGFR-β Inhibition: Targeting of PDGFR-β on pericytes disrupts the interaction between endothelial cells and pericytes, leading to vessel destabilization.[7]

-

FGFR Inhibition: The FGF/FGFR axis is another critical pro-angiogenic pathway and a known escape mechanism from anti-VEGF therapies.[8][9] Dovitinib's ability to inhibit FGFRs provides a more comprehensive angiogenic blockade compared to agents like sorafenib, which lack anti-FGFR activity.[9][10]

Studies show that Dovitinib inhibits endothelial cell proliferation and motility at pharmacologically relevant concentrations (0.04 μmol/L), a concentration at which it does not inhibit HCC cell proliferation directly.[1][5] This suggests its anti-HCC activity in vivo is substantially driven by an anti-angiogenic mechanism.

SHP-1 Mediated Inhibition of STAT3 in HCC Cells

Beyond its anti-angiogenic effects, Dovitinib induces apoptosis directly in HCC cells through a distinct pathway. It directly interacts with and activates SHP-1 (Src homology region 2 domain-containing phosphatase-1), a protein tyrosine phosphatase.[11][12][13]

Activated SHP-1 dephosphorylates Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705, inactivating it.[11][14] STAT3 is a critical transcription factor that, when constitutively active, promotes the expression of anti-apoptotic and pro-proliferative proteins such as Mcl-1, Survivin, and Cyclin D1.[12][13]

By inhibiting STAT3, Dovitinib leads to:

-

Downregulation of anti-apoptotic proteins: Reduced levels of Mcl-1 and Survivin, sensitizing cells to apoptosis.[12]

-

Induction of Apoptosis: Confirmed by dose-dependent DNA fragmentation in multiple HCC cell lines.[11]

-

Overcoming Sorafenib Resistance: Sorafenib-resistant HCC cells often exhibit significant activation of STAT3. Dovitinib's ability to inhibit p-STAT3 allows it to induce apoptosis in these resistant cells, highlighting a key therapeutic advantage.[11][12][13]

Quantitative Data from Preclinical and Clinical Studies

The anti-tumor activity of Dovitinib in HCC has been quantified in numerous studies.

In Vitro Efficacy

Dovitinib demonstrated potent activity against various HCC cell lines, primarily through the induction of apoptosis.

| Cell Line | Assay Type | Endpoint | Result | Reference |

| PLC5, Hep3B, SK-Hep1, Huh-7 | MTT Assay | Cell Viability | Significant dose-dependent reduction after 72 hours. | [11] |

| PLC5, Hep3B, SK-Hep1, Huh-7 | DNA Fragmentation | Apoptosis | Dose-dependent increase starting at 2.5 µmol/L. | [11] |

| Endothelial Cells (4 lines) | Proliferation Assay | Proliferation | Inhibition observed at 0.04 µmol/L. | [1][5] |

| HCC Cells (5 lines) | Proliferation Assay | Proliferation | No inhibition at 0.04 µmol/L. | [1][5] |

| Multiple Myeloma Cells | Growth Inhibition | IC50 | 25 nM (FGF-stimulated) | [15] |

In Vivo Xenograft Studies

Dovitinib has shown significant tumor growth inhibition in multiple patient-derived HCC xenograft models.

| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition | Reference |

| Huh-7 & PLC5 | Dovitinib (oral) | 15 or 30 mg/kg/day | Strong inhibition of tumor growth. | [11] |

| 6 Patient-Derived HCC Lines | Dovitinib (oral) | 50 mg/kg | Potent antitumor activity observed in all lines. | [4] |

| 06-0606 HCC Line | Dovitinib vs. Sorafenib | 50 mg/kg | T/C Ratio: 0.04 (Dovitinib) vs. 0.22 (Sorafenib) | [4] |

| 26-1004 HCC Line | Dovitinib vs. Sorafenib | 50 mg/kg | T/C Ratio: 0.13 (Dovitinib) vs. 0.26 (Sorafenib) | [4] |

| 5-1318 HCC Line | Dovitinib vs. Sorafenib | 50 mg/kg | T/C Ratio: 0.14 (Dovitinib) vs. 0.30 (Sorafenib) | [4] |

T/C Ratio: Ratio of the median tumor volume of the treated group to the control group.

Clinical Trial Data

A key phase II clinical trial (NCT01232296) compared Dovitinib with Sorafenib as a first-line treatment for advanced HCC in an Asian-Pacific population.[8][16]

| Parameter | Dovitinib (n=82) | Sorafenib (n=83) | Reference |

| Dosing Regimen | 500 mg/day (5 days on, 2 off) | 400 mg twice daily | [8] |

| Median Overall Survival (OS) | 8.0 months (95% CI: 6.6-9.1) | 8.4 months (95% CI: 5.4-11.3) | [8] |

| Median Time to Progression (TTP) | 4.1 months (95% CI: 2.8-4.2) | 4.1 months (95% CI: 2.8-4.3) | [8] |

| Common Adverse Events (>30%) | Diarrhea (62%), Decreased Appetite (43%), Nausea (41%), Vomiting (41%), Fatigue (35%), Rash (34%) | Palmar-plantar erythrodysesthesia (66%), Decreased Appetite (31%) | [8] |

While Dovitinib was well-tolerated, it did not demonstrate superior activity over sorafenib in this first-line setting.[8][9] However, in a neoadjuvant study for early- and intermediate-stage HCC, a 4-week treatment with Dovitinib resulted in a modified RECIST overall response rate of 48% (including 13% complete remission) and a significant decrease in intratumoral blood flow.[17][18]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in Dovitinib literature.

Cell Viability (MTT) Assay

-

Objective: To assess the effect of Dovitinib on the viability of HCC cell lines.

-

Protocol:

-

Seed HCC cells (e.g., PLC5, Hep3B, Huh-7) in 96-well plates and allow them to adhere overnight.

-

Treat cells with escalating doses of Dovitinib (e.g., 0 to 15 µmol/L) or vehicle control (DMSO) for 72 hours.[11]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation by viable cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[11]

-

Apoptosis Analysis (DNA Fragmentation ELISA)

-

Objective: To quantify the extent of apoptosis induced by Dovitinib.

-

Protocol:

-

Treat HCC cells with various concentrations of Dovitinib (e.g., 2.5 to 10 µmol/L) for a specified period (e.g., 24-48 hours).

-

Lyse the cells and centrifuge to separate the cytoplasmic fraction (containing histone-associated DNA fragments) from the nuclear fraction.

-

Use a commercial cell death detection ELISA kit (e.g., from Roche) to quantify the cytoplasmic histone-associated DNA fragments.

-

Follow the manufacturer's instructions for the immunoassay, which typically involves capturing the nucleosomes with an anti-histone antibody and detecting them with a peroxidase-conjugated anti-DNA antibody.

-

Measure the colorimetric signal using a spectrophotometer. The signal intensity is directly proportional to the amount of apoptosis.[11]

-

SHP-1 Phosphatase Activity Assay

-

Objective: To determine if Dovitinib directly modulates the enzymatic activity of SHP-1.

-

Protocol:

-

For in-cell analysis, treat HCC cells with Dovitinib, then lyse the cells and immunoprecipitate SHP-1 using a specific antibody.

-

For in vitro analysis, incubate purified recombinant SHP-1 protein directly with Dovitinib.[11][13]

-

Add a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate) to the immunoprecipitated or purified SHP-1.

-

Incubate the reaction at 37°C to allow for dephosphorylation of the substrate by active SHP-1.

-

Measure the amount of product (e.g., p-nitrophenol) by reading the absorbance at a specific wavelength (e.g., 405 nm).

-

The increase in absorbance is proportional to the phosphatase activity of SHP-1.[11]

-

Xenograft Tumor Growth Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of Dovitinib.

-

Protocol:

-

Inject human HCC cells (e.g., Huh-7 or PLC5) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[11]

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize mice into treatment groups: vehicle control (e.g., PBS) and Dovitinib (e.g., 15 or 30 mg/kg/day).[11]

-

Administer treatment orally for a defined period (e.g., 3 weeks).

-

Measure tumor dimensions with calipers every few days and calculate tumor volume (Volume = 0.5 × length × width²).

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry for p-STAT3, Ki-67).[4][11]

-

Conclusion

This compound presents a compelling and rationally designed mechanism of action against hepatocellular carcinoma. Its dual strategy of inhibiting angiogenesis via VEGFR/PDGFR/FGFR blockade and directly inducing apoptosis through the novel SHP-1/STAT3 axis addresses both tumor sustenance and intrinsic survival pathways.[1][11] Furthermore, its ability to target STAT3 provides a clear mechanism for overcoming resistance to other kinase inhibitors like sorafenib.[12]

While preclinical data were highly promising, showing superiority over sorafenib in some models, these results did not translate into improved overall survival in a first-line phase II clinical trial for advanced HCC.[4][8] However, promising response rates in the neoadjuvant setting suggest its potent anti-angiogenic and pro-apoptotic effects may be more beneficial in earlier stages of the disease, potentially as a downsizing strategy before locoregional therapies.[17][19] Further research is warranted to identify patient subgroups, possibly those with specific FGFR aberrations or high STAT3 activation, who may derive the most benefit from Dovitinib therapy.

References

- 1. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Portico [access.portico.org]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Dovitinib preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Randomized, open-label phase 2 study comparing frontline dovitinib versus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Dovitinib induces apoptosis and overcomes sorafenib resistance in hepatocellular carcinoma through SHP-1-mediated inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dovitinib, a multiple kinase inhibitor, induces apoptosis and overcomes sorafenib resistance in hepatocellular carcinoma through SHP-1-mediated inh... [en-cancer.fr]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Neoadjuvant Treatment with Angiogenesis-Inhibitor Dovitinib Prior to Local Therapy in Hepatocellular Carcinoma: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Neoadjuvant Treatment with Angiogenesis‐Inhibitor Dovitinib Prior to Local Therapy in Hepatocellular Carcinoma: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

Dovitinib Lactate: A Comprehensive Technical Profile of its Kinase Inhibition Spectrum and Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib lactate (TKI258, CHIR-258) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) centrally involved in tumor growth, proliferation, and angiogenesis.[1] This technical guide provides a comprehensive overview of Dovitinib's target profile, its broad-spectrum kinase inhibition, detailed experimental protocols for its preclinical evaluation, and a summary of its mechanism of action. By competitively binding to the ATP-binding pocket of the kinase domain of several RTKs, Dovitinib effectively inhibits their phosphorylation and subsequent activation of downstream signaling cascades.[2] Its primary targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), making it a significant therapeutic strategy for overcoming the complexity and redundancy of cancer signaling pathways.[1]

Target Profile and Kinase Inhibition Spectrum

Dovitinib is a multi-targeted RTK inhibitor, demonstrating potent inhibitory activity against Class III, IV, and V RTKs.[2] This broad-spectrum activity allows Dovitinib to simultaneously disrupt multiple oncogenic signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of Dovitinib across a range of kinases is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of Dovitinib required to inhibit 50% of the kinase activity in in vitro assays.

| Kinase Target | IC50 (nM) | Kinase Class | Reference(s) |

| FLT3 | 1 | III | [3] |

| c-Kit | 2 | III | [3] |

| CSF-1R | 36 | III | [3] |

| FGFR1 | 8 | IV | [3] |

| FGFR3 | 9 | IV | [3] |

| VEGFR1 | 10 | V | [3] |

| VEGFR2 | 13 | V | [3] |

| VEGFR3 | 8 | V | [3] |

| PDGFRα | 27 | V | [3] |

| PDGFRβ | 210 | V | [3] |

Table 1: In vitro kinase inhibition profile of Dovitinib.

Mechanism of Action and Signaling Pathway Inhibition

Dovitinib exerts its anti-neoplastic effects by inhibiting key signaling pathways crucial for tumor angiogenesis and cell proliferation.[1]

Inhibition of Angiogenesis

By targeting VEGFRs and PDGFRs on endothelial cells, Dovitinib disrupts the formation of new blood vessels, a process essential for tumor growth and metastasis.[2]

Inhibition of Tumor Cell Proliferation

Dovitinib directly inhibits the proliferation of tumor cells that are dependent on signaling through FGFRs and other targeted RTKs.

Downstream Signaling Cascades

The inhibition of these primary targets leads to the suppression of major downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[4] This dual blockade of critical signaling nodes contributes to a multifaceted anti-tumor response.

Figure 1: Dovitinib's inhibition of key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of Dovitinib.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of Dovitinib against purified kinase enzymes.

Materials:

-

Purified recombinant kinase enzymes (e.g., FGFR1, VEGFR2)

-

Dovitinib stock solution (in DMSO)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate peptide (specific for each kinase)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Dovitinib in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the kinase solution.

-

Add 2.5 µL of the Dovitinib dilution or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each Dovitinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[2]

Figure 2: In vitro kinase inhibition assay workflow.

Cellular Proliferation Assay

This assay measures the effect of Dovitinib on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., FGFR-amplified, VEGFR-dependent)

-

Complete cell culture medium

-

Dovitinib stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Dovitinib in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the Dovitinib dilutions or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability for each Dovitinib concentration relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of cell growth).[2]

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of Dovitinib's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human cancer cell line (e.g., MKN-45 gastric cancer cells)

-

Matrigel®

-

Dovitinib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel® into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer Dovitinib (e.g., 30 mg/kg) or vehicle control orally, once daily.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target modulation).[5]

Figure 3: In vivo tumor xenograft study workflow.

Conclusion

Dovitinib is a potent multi-kinase inhibitor that targets key pathways involved in tumor growth and angiogenesis.[1] Its ability to simultaneously inhibit FGFR, VEGFR, and PDGFR signaling provides a strong rationale for its use in cancer therapy.[2] This technical guide has provided a comprehensive overview of Dovitinib's mechanism of action, kinase inhibition profile, and methods for its preclinical evaluation. While clinical development is ongoing, Dovitinib remains a valuable tool for cancer research and a promising therapeutic agent, particularly in biomarker-selected patient populations.

References

Preclinical Pharmacology of Dovitinib Lactate in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib (TKI258; CHIR-258), as Dovitinib lactate, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity across a range of solid tumors.[1][2] Its mechanism of action centers on the potent inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis, most notably fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its inhibitory activity, effects on cancer cell lines and in vivo models, and the methodologies employed in these seminal studies.

Mechanism of Action and Target Profile

Dovitinib is a potent inhibitor of class III, IV, and V RTKs.[3] Its primary targets are FGFR1, 2, and 3, VEGFR1, 2, and 3, and PDGFRα and β.[5][6] Additionally, it exhibits inhibitory activity against other RTKs such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and colony-stimulating factor 1 receptor (CSF-1R).[5][6] The binding of Dovitinib to the ATP-binding pocket of these kinases prevents their phosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation.[7][8]

The simultaneous inhibition of both pro-angiogenic (VEGFR, PDGFR) and tumor cell-specific (FGFR, c-Kit) pathways underscores the dual mechanism of Dovitinib, targeting both the tumor vasculature and the cancer cells directly.[3]

Signaling Pathway Targeted by Dovitinib

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Portico [access.portico.org]

- 4. reference.medscape.com [reference.medscape.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facebook [cancer.gov]

- 8. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dovitinib Lactate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] As a lactate salt, Dovitinib exhibits improved bioavailability.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Dovitinib lactate. Detailed experimental protocols for in vitro and in vivo evaluation are also presented to support further research and development.

Chemical Properties

This compound is the lactate salt of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one.[3] The free base has a molecular weight of 392.43 g/mol and the lactate salt has a molecular weight of 482.51 g/mol .[4][5] Key chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Dovitinib and this compound

| Property | Dovitinib (Free Base) | This compound | Reference(s) |

| IUPAC Name | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid | [3] |

| Synonyms | CHIR-258, TKI258 | CHIR-258 lactate, TKI-258 lactate | [4][5] |

| CAS Number | 405169-16-6 | 692737-80-7 | [4][5] |

| Molecular Formula | C₂₁H₂₁FN₆O | C₂₄H₂₇FN₆O₄ | [4][5] |

| Molecular Weight | 392.43 g/mol | 482.51 g/mol | [4][5] |

| Appearance | - | Light Green Yellow Solid | - |

| Melting Point | - | >190°C (decomposes) | - |

| Solubility | Soluble in DMSO (up to 30 mg/ml) | DMSO (Slightly), Methanol (Slightly) | [6] |

Synthesis of this compound

Dovitinib is a complex heterocyclic molecule featuring a benzimidazole-quinolinone core. While specific, detailed synthesis protocols for Dovitinib and its subsequent conversion to the lactate salt are proprietary and not extensively published in peer-reviewed literature, the general structure suggests a multi-step synthetic route.

The synthesis would likely involve the construction of the substituted quinolinone and benzimidazole ring systems, followed by their coupling. The final step would involve the formation of the lactate salt by reacting the Dovitinib free base with lactic acid.

Mechanism of Action and Signaling Pathways

Dovitinib is a potent inhibitor of multiple RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3] It also shows inhibitory activity against c-Kit and FMS-like tyrosine kinase 3 (FLT3).[2] By blocking the phosphorylation of these receptors, Dovitinib disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[1][2]

The primary signaling pathways inhibited by Dovitinib include the RAS-MAPK-ERK and PI3K-AKT pathways.[6] Inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[7]

Caption: Signaling pathways inhibited by Dovitinib.

Table 2: Inhibitory Activity of Dovitinib Against Various Kinases

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| FLT3 | 1 | [7] |

| c-Kit | 2 | [7] |

| FGFR1 | 8 | [7] |

| FGFR3 | 9 | [7] |

| VEGFR1 | 10 | [7] |

| VEGFR2 | 13 | [7] |

| VEGFR3 | 8 | [7] |

| PDGFRα | 27 | [7] |

| PDGFRβ | 210 | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic and cytostatic effects of Dovitinib on cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background measurements.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Dovitinib in complete culture medium. Add the desired volume of compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of Dovitinib on the phosphorylation of FGFR and its downstream effectors.

Caption: Experimental workflow for Western Blotting.

Materials:

-

Target cell line expressing FGFR

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (e.g., anti-p-FGFR, anti-p-FRS2, anti-p-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Dovitinib or vehicle control for the desired time.

-

Cell Lysis: Lyse the cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an ECL substrate and an appropriate imaging system.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with significant anti-tumor and anti-angiogenic properties. Its ability to inhibit key signaling pathways involved in cancer progression makes it a valuable tool for oncology research and a potential therapeutic agent. The information and protocols provided in this guide serve as a resource for scientists and researchers working on the development and evaluation of Dovitinib and other novel cancer therapies.

References

- 1. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-amino-5-fluoro-3-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one bis(2-hydroxypropanoate); CAS No.: 852433-84-2; Synonyms: Dovitinib (TKI-258) dilactic acid [chemshuttle.com]

- 6. Cas 405169-16-6,4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one | lookchem [lookchem.com]

- 7. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]

The Discovery and Development of Dovitinib (TKI-258): A Multi-Targeted Tyrosine Kinase Inhibitor

Abstract

Dovitinib (TKI-258), also known as CHIR-258, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been the subject of extensive preclinical and clinical investigation for the treatment of various solid tumors. This technical guide details the discovery, mechanism of action, and the developmental trajectory of Dovitinib, from initial preclinical studies to late-stage clinical trials. A key focus is placed on its inhibitory profile against fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), the signaling pathways involved, and the quantitative outcomes of pivotal experiments.

Discovery and Chemical Structure

Dovitinib is a synthetic, small-molecule compound belonging to the benzimidazole-quinolinone class. It was first designed and synthesized as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] Its development was driven by the therapeutic strategy of simultaneously targeting multiple oncogenic pathways to overcome resistance mechanisms and improve antitumor efficacy. The drug was initially developed by Chiron and later acquired by Novartis for further clinical investigation.[3] Allarity Therapeutics has since taken over its development, submitting a New Drug Application (NDA) to the FDA for its use in renal cell carcinoma (RCC).[4][5][6]

Mechanism of Action

Dovitinib functions as an ATP-competitive inhibitor, targeting the kinase domains of several Class III, IV, and V RTKs.[1][7] Its primary targets are central to pathways driving tumor angiogenesis and cell proliferation:

-

Fibroblast Growth Factor Receptors (FGFR1, 2, 3): Inhibition of FGFRs is a distinguishing feature of Dovitinib compared to other TKIs like sorafenib and sunitinib.[8] This is particularly relevant in tumors with FGFR amplifications or mutations, which are associated with poor prognosis and resistance to other therapies.[9][10]

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, 3): By blocking VEGFRs, Dovitinib inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][11]

-

Platelet-Derived Growth Factor Receptor (PDGFRβ): Inhibition of PDGFRβ further contributes to the anti-angiogenic effect and can directly impact tumor cell growth.[2][12]

Beyond these primary targets, Dovitinib also shows potent activity against other RTKs, including FMS-like tyrosine kinase 3 (FLT3), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][12][13] This broad-spectrum activity allows it to disrupt multiple signaling cascades simultaneously.

Kinase Inhibitory Profile

The potency of Dovitinib against its various targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

| Target Kinase | IC50 (nM) |

| FLT3 | 1[12][13] |

| c-KIT | 2[12][13] |

| FGFR1 | 8[13][14] |

| FGFR3 | 9[13] |

| VEGFR1 | 10[12][13] |

| VEGFR2 | 13[13][14] |

| VEGFR3 | 8[13] |

| PDGFRα | 27[13] |

| PDGFRβ | 8[12], 210[13] |

| CSF-1R | 36[12][13] |

Table 1: In Vitro Kinase Inhibition Profile of Dovitinib (IC50 values).

Signaling Pathway Inhibition

Dovitinib's inhibition of FGFR, VEGFR, and PDGFR blocks downstream signaling through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11][15] These pathways are crucial for regulating cell proliferation, survival, and angiogenesis.

Preclinical Development

Dovitinib's antitumor potential was first demonstrated in a series of preclinical models, including various cancer cell lines and animal xenografts.

In Vitro Studies

Dovitinib has shown potent anti-proliferative effects in multiple cancer cell lines, particularly those with FGFR pathway amplifications. For instance, in breast cancer cell lines, Dovitinib inhibited proliferation in FGFR1- and FGFR2-amplified cells but not in FGFR-normal cells.[16] Similarly, in colorectal cancer cell lines, it demonstrated efficacy regardless of KRAS or BRAF mutation status, with KRAS mutant cells showing higher sensitivity.[11]

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) for Proliferation |

| LoVo | Colorectal Cancer | KRAS mutant | 130[11] |

| HT-29 | Colorectal Cancer | BRAF mutant | 2,530[11] |

| B9 (WT) | Myeloma | FGFR3-expressing | 25[12] |

| KMS11 | Myeloma | FGFR3-Y373C | 90[17] |

| OPM2 | Myeloma | FGFR3-K650E | 90[17] |

Table 2: In Vitro Anti-proliferative Activity of Dovitinib in Various Cancer Cell Lines.

In Vivo Xenograft Studies

The antitumor activity of Dovitinib was confirmed in vivo using mouse xenograft models. In breast cancer models, Dovitinib prevented tumor growth and induced regression in FGFR1- and FGFR2-amplified xenografts.[9] In gastric cancer models, while Dovitinib monotherapy showed minimal survival benefit, its combination with nab-paclitaxel significantly extended lifespan.[15]

| Xenograft Model | Cancer Type | Dose and Schedule | Outcome |

| HBCx-2 | Breast Cancer | 30 mg/kg & 50 mg/kg, daily | Prevented tumor growth (30 mg/kg) and caused tumor regression (50 mg/kg)[9] |

| HBCx-3 | Breast Cancer | 40 mg/kg, daily | Caused tumor regression; mean tumor volume was 23.4% of vehicle control on day 28[9] |

| LoVo | Colorectal Cancer | 70 mg/kg, daily | Delayed tumor growth, reduced Ki-67 and CD31 staining[11] |

| HT-29 | Colorectal Cancer | 70 mg/kg, daily | Delayed tumor growth, reduced Ki-67 and CD31 staining[11] |

| MKN-45 | Gastric Cancer | N/A (with nab-paclitaxel) | Combination extended median survival to 66 days vs. 23 days for control and 42 days for nab-paclitaxel alone[15] |

| KMS11 | Myeloma | 10, 30, 60 mg/kg, p.o. | Dose-dependent tumor growth inhibition of 48%, 78.5%, and 94% respectively[17] |

Table 3: In Vivo Antitumor Efficacy of Dovitinib in Xenograft Models.

Key Experimental Protocols

-

Cell Seeding: Breast cancer cell lines (e.g., MDA-MB-134, SUM52) were seeded in 96-well plates.[9]

-

Drug Exposure: Cells were exposed to varying concentrations of Dovitinib for 72 hours.[9]

-

Staining: Cells were fixed and stained with methylene blue.

-

Quantification: The dye was eluted, and absorbance was measured using a microplate reader to determine cell viability relative to untreated controls. IC50 values were calculated from dose-response curves.

-

Cell Treatment: Cancer cells (e.g., MDA-MB-124, SUM52) were treated with Dovitinib at specified concentrations for a set time.[9]

-

Lysate Preparation: Cells were lysed to extract total protein. Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., pFRS2, pERK, total ERK, β-tubulin).[9]

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Implantation: Athymic nude mice were subcutaneously implanted with tumor cells or patient-derived tumor fragments (e.g., HBCx-2, LoVo).[9][11]

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 200-300 mm³).[11]

-

Randomization & Treatment: Mice were randomized into control (vehicle) and treatment groups. Dovitinib was administered orally at specified doses and schedules.[11]

-

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., every other day).[11]

-

Endpoint Analysis: At the end of the study, tumors were excised for pharmacodynamic analyses (e.g., Western blot, immunohistochemistry for p-FGFR1, Ki-67, CD31).[11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies were essential in determining the optimal dosing regimen for clinical trials.

Pharmacokinetics

Dovitinib is administered orally.[2] Studies in patients with advanced solid tumors characterized its PK profile. A population PK/PD model analysis revealed that clearance increased from Day 1 to steady state (SS), suggesting auto-induction of metabolism.[18]

| Parameter | Value (Median, 10th-90th percentile) | Notes |

| Clearance (Day 1) | 30 (17 – 80) L/h | [18] |

| Clearance (Steady State) | 96 (51 – 185) L/h | [18] |

| Half-life (Time-dependent) | 18 hours | For auto-induction and accumulation process[18] |

Table 4: Key Pharmacokinetic Parameters of Dovitinib in Cancer Patients.

Pharmacodynamics

The biological activity of Dovitinib in patients was monitored using several biomarkers. Increases in plasma Fibroblast Growth Factor 23 (FGF23) were identified as a surrogate marker for FGFR1 inhibition.[9] In clinical trials, 50% to 100% increases in FGF23 from baseline were observed, correlating with target engagement.[9] Other PD markers evaluated in tumor biopsies and xenograft models included the phosphorylation levels of FGFR substrate 2 (pFRS2) and ERK (pERK), which were shown to decrease upon Dovitinib treatment.[9][15]

Clinical Development

Dovitinib has been evaluated in numerous Phase I, II, and III clinical trials across a wide range of malignancies. The recommended dose was established as 500 mg once daily on a 5-days-on/2-days-off schedule.[19][20]

Renal Cell Carcinoma (RCC)

Dovitinib showed early promise in heavily pretreated RCC patients. In a Phase I study, 2 out of 20 patients achieved a partial response (PR), and 12 had stable disease (SD).[20] However, a pivotal Phase III trial (GOLD) comparing Dovitinib to sorafenib in patients who had progressed on prior VEGF- and mTOR-targeted therapies failed to show superiority.[6][19] The median progression-free survival (PFS) was 3.7 months for Dovitinib versus 3.6 months for sorafenib.[6] Despite this, Allarity Therapeutics submitted an NDA to the FDA for third-line treatment of RCC, coupled with a companion diagnostic (Dovitinib-DRP) to select patients most likely to respond.[5][6][21]

Breast Cancer

In a Phase II trial for HER2-negative metastatic breast cancer, Dovitinib showed activity in patients with FGFR pathway amplification.[16] For patients with FGFR1-amplified, hormone receptor-positive (HR+) disease, 5 out of 20 (25%) had an unconfirmed response or stable disease for over 6 months.[9][16] When the definition was broadened to include amplifications in FGFR1, FGFR2, or FGF3, this patient group showed a mean reduction in target lesions of 21.1%, compared to a 12.0% increase in non-amplified tumors.[9][16]

Urothelial Carcinoma (UC)

A Phase II study evaluated Dovitinib in patients with advanced UC, stratified by FGFR3 mutation status. The trial was terminated early due to limited single-agent activity.[22] The overall response rate (ORR) was 0% in the FGFR3-mutated group and 3.2% in the wild-type group, failing to meet the criteria for continuation.[22]

Other Malignancies

Dovitinib has been investigated in numerous other cancers, including gastrointestinal stromal tumors (GIST), melanoma, glioblastoma, and castration-resistant prostate cancer (CRPC), generally showing modest to limited activity as a single agent.[3][23][24]

| Trial Phase | Cancer Type | Key Findings |

| Phase III | Renal Cell Carcinoma | Failed to show superiority over sorafenib (PFS 3.7 vs 3.6 months)[6] |

| Phase II | Breast Cancer | Showed activity in patients with FGF pathway amplification (21.1% mean reduction in target lesions)[9][16] |

| Phase II | Urothelial Carcinoma | Limited activity regardless of FGFR3 mutation status; trial terminated early (ORR 0% in mutant group)[22] |

| Phase II | Prostate Cancer (CRPC) | Modest antitumor activity with manageable toxicities[23] |

| Phase I | Renal Cell Carcinoma | MTD established at 500 mg (5-on/2-off); showed antitumor activity (2 PR, 12 SD in 20 patients)[20] |

| Phase I | Glioblastoma | Recommended Phase II dose of 300 mg; PFS-6 rate of 16.7%[24] |

Table 5: Summary of Key Clinical Trial Results for Dovitinib.

Conclusion

The development of Dovitinib (TKI-258) represents a comprehensive effort to translate a potent, multi-targeted kinase inhibitor from the laboratory to the clinic. Its unique ability to inhibit FGFRs in addition to VEGFRs and other RTKs provided a strong preclinical rationale for its use in various cancers, particularly those driven by FGF pathway aberrations. While preclinical studies demonstrated significant antitumor and anti-angiogenic activity, clinical trial results have been mixed. Dovitinib has shown modest efficacy as a single agent in several tumor types, highlighting the challenges of toxicity and the complexity of the signaling networks it targets. The future of Dovitinib in oncology may rely on its use in combination with other agents or in precisely selected patient populations identified by companion diagnostics, as exemplified by the recent NDA submission for renal cell carcinoma. The journey of Dovitinib underscores the critical importance of biomarker-driven patient selection to fully exploit the potential of targeted therapies.

References

- 1. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dovitinib (TKI258) | GIST Support International [gistsupport.org]

- 4. drugs.com [drugs.com]

- 5. onclive.com [onclive.com]

- 6. urologytimes.com [urologytimes.com]

- 7. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ascopubs.org [ascopubs.org]

- 19. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cancernetwork.com [cancernetwork.com]

- 22. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phase I trial of dovitinib (TKI258) in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dovitinib Lactate: A Comprehensive Technical Review of its Impact on the FGFR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dovitinib lactate (also known as TKI258 or CHIR-258) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant activity against fibroblast growth factor receptors (FGFRs).[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, bladder, and hepatocellular carcinomas.[3][4] This technical guide provides an in-depth analysis of Dovitinib's mechanism of action on the FGFR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Mechanism of Action: Inhibition of the FGFR Signaling Cascade

Dovitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain.[5] This inhibition prevents the autophosphorylation of the receptor upon ligand binding (Fibroblast Growth Factors - FGFs), thereby blocking the initiation of downstream intracellular signaling cascades. The primary pathways affected are the Ras-MAPK (mitogen-activated protein kinase) and PI3K-Akt (phosphatidylinositol 3-kinase-protein kinase B) pathways, which are crucial for cell proliferation, survival, differentiation, and migration.[3][6]

By blocking FGFR phosphorylation, Dovitinib effectively downregulates the phosphorylation of key downstream effector proteins such as FRS2 (FGFR substrate 2) and ERK1/2 (extracellular signal-regulated kinases 1/2).[7][8] This disruption of the signaling cascade ultimately leads to cell cycle arrest, predominantly at the G2/M phase, and induction of apoptosis in cancer cells that are dependent on the FGFR pathway for their growth and survival.[8][9]

Visualizing the Mechanism of Action

The following diagram illustrates the FGFR signaling pathway and the inhibitory action of Dovitinib.

Caption: Dovitinib inhibits FGFR autophosphorylation, blocking downstream signaling.

Quantitative Efficacy of Dovitinib

The potency of Dovitinib has been quantified across various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Table 1: In Vitro Kinase Inhibition Profile of Dovitinib

| Target Kinase | IC50 (nM) |

| FGFR1 | 8[1][8] |

| FGFR2 | 20-40[10] |

| FGFR3 | 9[1][8] |

| VEGFR1 | 10[1][2] |

| VEGFR2 | 13[1][2] |

| VEGFR3 | 8[1][2] |

| PDGFRα | 27[1][2] |

| PDGFRβ | 210[1][2] |

| c-Kit | 2[1][8] |

| FLT3 | 1[1][8] |

Table 2: Cellular Proliferation Inhibition by Dovitinib in FGFR-Driven Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |

| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190[7] |

| SUM52 | Breast Cancer | FGFR2 Amplified | 180[7] |

| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90[1][8] |

| OPM2 | Multiple Myeloma | FGFR3-K650E | 90[1][8] |

| KMS18 | Multiple Myeloma | FGFR3-G384D | 550[1] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the effect of Dovitinib on the FGFR signaling pathway.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of Dovitinib on the enzymatic activity of FGFR.

-

Objective: To calculate the IC50 value of Dovitinib against purified FGFR kinase domains.

-

Materials: Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and Dovitinib dilution or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

-

Plot the percentage of kinase inhibition against the logarithm of Dovitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of FGFR and its downstream targets in whole-cell lysates.

-

Objective: To determine the effect of Dovitinib on the phosphorylation of FGFR, FRS2, and ERK1/2.

-

Materials: FGFR-amplified or -mutated cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

-

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat cells with varying concentrations of Dovitinib or vehicle for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with FGF ligand (e.g., bFGF) for a short period (e.g., 15 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated proteins.

-

Visualizing the Western Blot Workflow

Caption: Workflow for assessing protein phosphorylation via Western Blot.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Objective: To determine the IC50 of Dovitinib for inhibiting the proliferation of cancer cell lines.

-

Materials: Cancer cell lines, 96-well plates, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Dovitinib or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Mechanisms of Resistance

Acquired resistance to Dovitinib can emerge, limiting its long-term efficacy. The primary mechanism of resistance is the development of secondary mutations in the FGFR kinase domain.

-

Gatekeeper Mutations: A notable example is the V565I mutation in FGFR2.[6] This mutation is located in the "gatekeeper" residue of the ATP-binding pocket. The substitution of the smaller valine with the bulkier isoleucine sterically hinders the binding of Dovitinib to the kinase, thereby rendering the drug ineffective.[5]

Conclusion

This compound is a potent inhibitor of the FGFR signaling pathway with demonstrated preclinical activity in various cancer models harboring FGFR alterations. Its mechanism of action is well-characterized, involving the direct inhibition of FGFR kinase activity and the subsequent blockade of downstream pro-survival and proliferative signaling. While resistance can develop through secondary kinase domain mutations, Dovitinib remains an important pharmacological tool for studying FGFR signaling and a potential therapeutic agent for FGFR-driven malignancies. Further research and clinical trials are ongoing to optimize its use, potentially in combination with other targeted therapies to overcome resistance.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | c-Kit | FGFR | VEGFR | PDGFR | FLT | TargetMol [targetmol.com]

- 10. Portico [access.portico.org]

- 11. Facebook [cancer.gov]

- 12. Phase 2 trial of dovitinib in patients with progressive FGFR3-mutated or FGFR3 wild-type advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of Dovitinib Lactate Against Various Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (TKI-258), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has garnered significant interest in oncological research due to its potent inhibitory activity against a range of kinases implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the in vitro half-maximal inhibitory concentration (IC50) values of Dovitinib lactate against various kinases. It details the experimental methodologies for determining these values and illustrates the key signaling pathways affected by this inhibitor.

Data Presentation: In Vitro IC50 Values of Dovitinib

The following table summarizes the reported in vitro IC50 values of this compound against a panel of kinases. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% under the specified experimental conditions.

| Kinase Target Family | Kinase | IC50 (nM) |

| Class III RTKs | FLT3 | 1[1][2][3] |

| c-Kit | 2[1][2][3] | |

| Class IV RTKs | FGFR1 | 8[1][2] |

| FGFR3 | 9[1][2] | |

| Class V RTKs | VEGFR1 | 10[1][2] |

| VEGFR2 | 13[1][2] | |

| VEGFR3 | 8[1][2] | |

| PDGFRα | 27[1][2] | |

| PDGFRβ | 210[1][2] | |

| Other Kinases | CSF-1R | 36[1][3] |

Experimental Protocols

The determination of IC50 values for kinase inhibitors is crucial for their characterization. The most common in vitro methods employed are radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These methods typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining the IC50 value of a kinase inhibitor.

General workflow for in vitro kinase IC50 determination.

Radiometric Kinase Assay (Phosphate Transfer)

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a protein or peptide substrate.

Materials:

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.

-

[γ-³²P]ATP: Stock solution with a known specific activity.

-

Cold ATP: Non-radiolabeled ATP stock solution.

-

Kinase: Purified recombinant kinase of interest.

-

Substrate: Specific peptide or protein substrate for the kinase.

-

This compound: Serial dilutions in an appropriate solvent (e.g., DMSO).

-

Phosphocellulose Paper (e.g., P81): For capturing the phosphorylated substrate.

-

Wash Buffer: 0.75% Phosphoric acid.

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the specific kinase, and its substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.

-

Reaction Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., EDTA). Spot an aliquot of each reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative that offers high-throughput capabilities. This method relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., Alexa Fluor 647) when they are in close proximity.

Materials:

-

Kinase Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Kinase: Purified recombinant kinase, often with a tag (e.g., GST or His).

-

Substrate: A specific peptide substrate labeled with a fluorophore (e.g., biotinylated substrate for use with a streptavidin-acceptor).

-

ATP: Non-radiolabeled ATP.

-

This compound: Serial dilutions in DMSO.

-

TR-FRET Reagents:

-

Donor: Europium-labeled antibody that specifically recognizes a tag on the kinase or a phosphorylated residue on the substrate.

-

Acceptor: Streptavidin-labeled acceptor fluorophore (if using a biotinylated substrate).

-

-

Stop/Detection Buffer: Contains EDTA to stop the kinase reaction and the TR-FRET detection reagents.

-

Microplate Reader: Capable of TR-FRET measurements.

Protocol:

-

Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase buffer.

-

Inhibitor Dispensing: In a multi-well microplate, dispense the serial dilutions of this compound.

-

Kinase and Substrate Addition: Add the kinase and substrate mixture to the wells containing the inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection Buffer containing EDTA and the TR-FRET donor and acceptor reagents.

-

Incubation for Detection: Incubate the plate for a further period (e.g., 30-60 minutes) to allow for the binding of the detection reagents.

-

Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition based on the ratio in the presence of this compound compared to the control. Plot the data and calculate the IC50 value as described for the radiometric assay.

Signaling Pathways Inhibited by Dovitinib

Dovitinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell growth, survival, and angiogenesis. The primary targets are the Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.

FGFR Signaling Pathway

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Dovitinib's inhibition of FGFR blocks these downstream effects.

References

Dovitinib Lactate: A Multi-Targeted Approach to Inhibit Tumor Growth

An In-depth Technical Guide on the Impact of Dovitinib Lactate on Tumor Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TKI258 lactate) is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It represents a significant therapeutic strategy by targeting several key signaling pathways implicated in tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-tumor effects, with a specific focus on its impact on tumor cell proliferation and the induction of apoptosis. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its preclinical activity.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

This compound functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the activity of several classes of RTKs that are often dysregulated in cancer.[3][4] Its primary targets include:

-

Fibroblast Growth Factor Receptors (FGFRs): Dovitinib potently inhibits FGFR1, 2, and 3, which are crucial mediators of cell proliferation, differentiation, and migration.[1][5] Dysregulation of the FGFR signaling pathway is a known driver in various malignancies.[6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR1, 2, and 3, Dovitinib disrupts angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRα and PDGFRβ interferes with pathways that control cell growth, proliferation, and survival.[4][8]

-

Other Key Kinases: Dovitinib also shows potent inhibitory activity against other RTKs such as FMS-like tyrosine kinase 3 (FLT3) and c-Kit, which are implicated in hematological malignancies.[3][4]

The binding of Dovitinib to these RTKs prevents their phosphorylation and subsequent activation of downstream signaling cascades.[1][2] This blockade ultimately leads to a reduction in cell proliferation and the induction of programmed cell death (apoptosis).[1][2]

Dovitinib's multi-targeted inhibition of key RTKs.

Impact on Tumor Cell Proliferation

This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines.[3][9] This effect is primarily achieved through the inhibition of key signaling pathways that drive cell cycle progression, such as the RAS/MEK/ERK pathway.[3] Treatment with Dovitinib leads to cell cycle arrest, typically at the G2/M phase, and a subsequent reduction in cell number.[3][4]

Quantitative Data: Inhibitory Concentration (IC50) Values

The potency of Dovitinib's anti-proliferative effects is quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| B9 (FGF-stimulated) | Multiple Myeloma | 25 | [3] |

| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 | [3] |

| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 | [3] |

| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 | [3] |

| M-NFS-60 | Myeloblastic Leukemia | 220 (EC50) | [3] |

| SK-HEP1 | Hepatocellular Carcinoma | 1700 | [3] |

| MDA-MB-134 (FGFR1 amp) | Breast Cancer | 190 | [8] |

| SUM52 (FGFR2 amp) | Breast Cancer | 180 | [8] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Workflow for MTT Cell Proliferation Assay.

Impact on Tumor Cell Apoptosis

In addition to inhibiting proliferation, this compound actively induces apoptosis in cancer cells.[10] This programmed cell death is a critical mechanism for eliminating malignant cells. Dovitinib triggers apoptosis through multiple mechanisms, including the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of the caspase cascade.[10][11]

Quantitative Data: Induction of Apoptosis

The pro-apoptotic effects of Dovitinib have been demonstrated in various cancer cell lines. The table below presents data on the percentage of apoptotic cells following treatment with Dovitinib.

| Cell Line | Cancer Type | Dovitinib Conc. (µM) | Treatment Duration | % Apoptotic Cells | Reference |

| MCF-7 | Breast Cancer | 15 | 24 hours | ~15% | [11] |

| MDA-MB-231 | Breast Cancer | 15 | 24 hours | ~40% | [11] |

| MDA-MB-468 | Breast Cancer | 15 | 24 hours | ~25% | [11] |

| SK-BR-3 | Breast Cancer | 15 | 24 hours | ~17% | [11] |

Experimental Protocols for Apoptosis Detection

Several methods can be employed to detect and quantify Dovitinib-induced apoptosis.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

2. Western Blot for PARP Cleavage:

Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.

Materials:

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against cleaved PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse Dovitinib-treated and control cells and quantify the protein concentration.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.

Workflow for Annexin V/PI Apoptosis Assay.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with significant anti-tumor activity. Its ability to simultaneously block multiple critical signaling pathways, including those driven by FGFR, VEGFR, and PDGFR, results in a potent inhibition of tumor cell proliferation and a robust induction of apoptosis. The preclinical data strongly support its continued investigation and development as a therapeutic agent for a variety of solid and hematological malignancies. This technical guide provides a foundational understanding of its mechanism of action and the experimental methodologies used to evaluate its efficacy.

References

- 1. Cell Proliferation Assays using Time-lapse Microscopy [phasefocus.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. protocols.io [protocols.io]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 11. chondrex.com [chondrex.com]

Methodological & Application